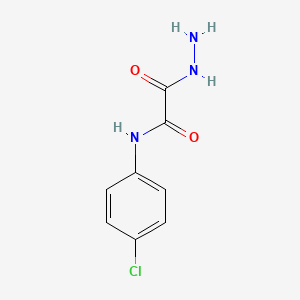

N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide

Descripción general

Descripción

N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that is structurally related to various acetamide derivatives which have been characterized for their potential applications in different fields such as pesticides, antibacterial agents, and antiviral therapies. These compounds typically feature a chlorophenyl group attached to an acetamide moiety, which can be further modified to enhance their biological activity or to tailor their physical and chemical properties for specific applications .

Synthesis Analysis

The synthesis of related N-(4-chlorophenyl) acetamide derivatives often involves a sequence of reactions starting from basic precursors such as 4-chlorophenoxyacetic acid or 2-aminobenzothiazole. These precursors undergo various chemical transformations including esterification, reaction with hydrazine hydrate, and further substitution reactions to yield the final products. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution at the thiol position . Similarly, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions starting from 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various spectroscopic techniques and X-ray crystallography. The crystal structures often reveal intricate networks of intermolecular interactions such as hydrogen bonds and halogen-π interactions, which can influence the stability and packing of the molecules in the solid state. For example, the molecules of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide are linked into sheets through a combination of hydrogen bonds and halogen-π interactions . The dihedral angles between the phenyl rings and the acetamide group can vary significantly, affecting the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of N-(4-chlorophenyl) acetamide derivatives can be influenced by the presence of substituents on the phenyl ring or the acetamide nitrogen. These substituents can participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities. For example, the presence of a hydrazino group can facilitate the formation of hydrazone derivatives under certain conditions, which can exhibit different pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure and intermolecular interactions. X-ray powder diffraction data can provide insights into the unit-cell parameters and the relative peak intensities of these compounds, which are indicative of their crystalline nature . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, can be used to identify characteristic functional groups and assess the effect of rehybridization and hyperconjugation on the molecular stability .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

A study by Kumar and Mishra (2015) synthesized an array of novel diphenylamine derivatives from N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide, showing significant antimicrobial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (Kumar & Mishra, 2015).

Insecticidal Activity

Rashid et al. (2021) explored the insecticidal efficacy of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's potential in agricultural pest control, with specific derivatives showing excellent results (Rashid et al., 2021).

Antiviral Properties

Chen et al. (2010) synthesized N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide, demonstrating certain antiviral activities against the tobacco mosaic virus. This suggests its potential application in virology and as a lead compound in developing new antiviral drugs (Chen et al., 2010).

Antibacterial Properties

Le et al. (2018) synthesized new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives using N-(4-substituted phenyl)acetamides, showing good antibacterial activity against Bacillus subtilis and Aspergillus niger. This indicates the potential use of these derivatives in treating bacterial infections (Le et al., 2018).

Therapeutic Applications

Ghosh et al. (2008) investigated a novel anilidoquinoline derivative synthesized from N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide are currently unknown. This compound may have a broad spectrum of biological activities, as suggested by the diverse biological activities of indole derivatives

Biochemical Pathways

Based on the structural similarity to other compounds, it may influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAMFNRLNQNOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220426 | |

| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

CAS RN |

53117-27-4 | |

| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53117-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)

![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)

![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)